Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS No.: 143064-85-1
Cat. No.: VC21315442
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143064-85-1 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 |
Standard InChI Key | GLRKMBIKELUFDL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)CCCC2 |
Canonical SMILES | COC(=O)C1=CC2=C(N1)CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate belongs to the indole family of compounds, specifically the tetrahydroindole subclass. It features a partially saturated indole core with a methyl carboxylate group at the 2-position. The molecular formula of this compound is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound is identifiable through its unique InChI code (1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3) and InChI key (GLRKMBIKELUFDL-UHFFFAOYSA-N) . Its CAS registry number is 143064-85-1, providing a standardized identifier for database searches and regulatory purposes .
Physical and Chemical Properties
Physical Characteristics
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically appears as a crystalline solid at room temperature. Its partially saturated structure results in different physical properties compared to fully aromatic indole carboxylates. The compound is commercially available in high purity from chemical suppliers, generally marketed for research purposes .
Chemical Properties
The reactivity of methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is primarily determined by three key structural features:
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The NH group in the pyrrole ring serves as a hydrogen bond donor and can participate in various N-functionalization reactions
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The methyl carboxylate group provides sites for nucleophilic attack and can undergo typical ester transformations
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The partially saturated cyclohexane ring offers positions for further functionalization
The compound's chemical behavior makes it versatile in organic synthesis pathways, particularly for building more complex heterocyclic systems. Its reactivity pattern generally resembles other indole-2-carboxylates but with modified electronic properties due to the saturated cyclohexane portion.
Synthetic Methods and Derivatives
Synthesis Approaches
Various synthetic routes for obtaining methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate have been developed. These typically involve either:
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Direct synthesis from appropriate cyclohexanone precursors using condensation reactions
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Partial reduction of indole-2-carboxylate esters
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Stepwise construction of the tetrahydroindole framework followed by esterification
The alkylation chemistry described for related compounds such as methyl 3-hydroxyindole-2-carboxylate provides insights into modification strategies that can be applied to this compound . These synthetic approaches have evolved to optimize yields and minimize side reactions, allowing for scalable production of this valuable chemical building block.
Structural Derivatives
Numerous structural derivatives of methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate have been synthesized, often featuring modifications at various positions:
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Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Incorporates a methyl group at position 5
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Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Features a furyl substituent at position 6, a methyl group at position 3, and a ketone at position 4
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Methyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Contains a 2-chlorophenyl group at position 6, along with methyl and oxo substituents
These derivatives demonstrate the versatility of the tetrahydroindole scaffold for structural elaboration and property modification. Each substitution pattern results in distinct physical, chemical, and potentially biological properties.
Structure-Activity Relationships
Structural Features and Biological Activity Correlation
The tetrahydroindole carboxylate scaffold serves as a pharmacophore in numerous bioactive compounds. Structure-activity relationship studies reveal several key features that influence biological activity:
Structural Feature | Potential Impact on Biological Activity |
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N-H at position 1 | Hydrogen bonding capabilities; essential for target binding |
Carboxylate ester at position 2 | Modulates lipophilicity and serves as hydrogen bond acceptor |
Saturation at positions 4-7 | Affects conformational flexibility and binding specificity |
Substituents on cyclohexane ring | Can introduce stereochemical elements and additional binding sites |
The compound's ability to form hydrogen bonds through its NH group and carboxylate function, combined with the conformational flexibility of the saturated ring, contributes to its potential interactions with biological targets. Derivatives with additional functional groups often show enhanced or modified biological activities.
Comparative Analysis with Related Compounds
Comparison with structurally related compounds provides insights into the importance of specific modifications:
These comparisons highlight how strategic modifications to the tetrahydroindole framework can tune biological activities and physicochemical properties, making the basic scaffold highly versatile for medicinal chemistry applications.
Applications in Research and Development
Pharmaceutical Applications
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives have garnered significant interest in pharmaceutical research. The tetrahydroindole framework serves as a privileged structure in medicinal chemistry, with applications including:
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Development of enzyme inhibitors targeting various therapeutic pathways
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Design of receptor modulators for neurological and metabolic disorders
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Creation of novel antimicrobial and antifungal agents
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Exploration as anticancer drug candidates
The structural resemblance to compounds like ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, which has been studied for potential pharmaceutical applications, suggests similar research directions for the parent compound.
Analytical Methods and Characterization
Spectroscopic Identification
The spectroscopic profile of methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate provides definitive means for its identification and characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the pyrrole proton, NH proton, methyl ester group, and cyclohexane ring protons
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Infrared (IR) spectroscopy shows characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=C vibrations of the pyrrole ring
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns useful for structural elucidation
These analytical techniques, combined with chromatographic methods, enable accurate identification and purity assessment of the compound in research and quality control contexts.
Physical Property Analysis
Physical property data for methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate includes:
These properties inform handling procedures, storage requirements, and formulation strategies when working with this compound.
Future Research Directions
Current Research Trends
Recent research trends involving tetrahydroindole carboxylates include:
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Development of structure-based design approaches for target-specific derivatives
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Exploration of stereoselective synthesis methods for obtaining single enantiomers
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Integration into fragment-based drug discovery programs
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Investigation of photochemical and electrochemical properties for specialized applications
These trends highlight the continued relevance of tetrahydroindole carboxylates in contemporary chemical and pharmaceutical research.
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